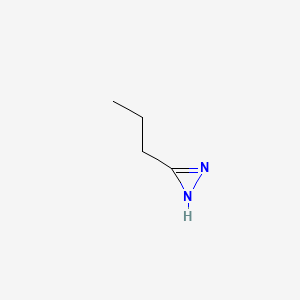
3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid” is a complex organic molecule. It likely contains a benzene ring due to the presence of the term “phenyl” in its name . The “formyl” group indicates the presence of a CHO group, and “trifluoromethyl” suggests a -CF3 group . The “benzoic acid” part of the name implies a carboxylic acid group (-COOH) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The formyl group could participate in reactions such as nucleophilic addition or oxidation . The carboxylic acid group could undergo reactions like esterification or decarboxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Aplicaciones Científicas De Investigación
Electronic and Spectroscopic Properties in Chemistry : In a study by Chisholm et al. (2015), compounds were synthesized involving reactions with 4-formylbenzoic acid. These compounds exhibited strong metal-to-ligand charge transfer and transitions in the visible region of their spectra. Such research has implications in the field of photochemistry, particularly in understanding the electronic and spectroscopic properties of chemical compounds (Chisholm et al., 2015).
Applications in Pharmaceutical Industry and Material Science : Deng et al. (2015) discussed the continuous flow synthesis of 2,4,5-trifluorobenzoic acid, a valuable synthetic intermediate with significant applications in the pharmaceutical industry and material science. This research highlights the importance of this compound in the synthesis of various pharmaceutical and material science products (Deng et al., 2015).
Bioorthogonal Coupling Reactions in Biochemistry : Dilek et al. (2015) explored the rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution for bioorthogonal coupling reactions. This research is particularly relevant in biochemistry for applications in protein conjugation and other biological reactions (Dilek et al., 2015).
Synthesis of Novel UV-A/B and UV-B Filters : Appel et al. (2006) conducted a study on the synthesis of functionalized 2,4′-dihydroxybenzophenones and 4-(2-hydroxybenzoyl)salicylates through reactions involving 3-formylbenzopyrylium triflates. This methodology is applied in the synthesis of UV-A/B and UV-B filters, demonstrating the compound's application in the development of sunscreen and other UV-protection products (Appel et al., 2006).
Synthesis of Thermotropic Liquid Crystalline Polyurethanes : Padmavathy et al. (2001) researched the synthesis and characterization of thermotropic liquid crystalline main-chain polyurethanes from high-aspect ratio mesogenic diols, which involved reactions with 4-formylbenzoic acid. This study is significant in the field of polymer chemistry, particularly in the creation of new materials with specific liquid crystalline properties (Padmavathy et al., 2001).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-formylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3O3/c16-15(17,18)13-6-11(5-12(7-13)14(20)21)10-3-1-9(8-19)2-4-10/h1-8H,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKKMWLRNXCCMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688925 |
Source


|
| Record name | 4'-Formyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid | |
CAS RN |
1261960-97-7 |
Source


|
| Record name | 4'-Formyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




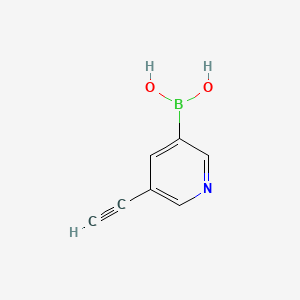
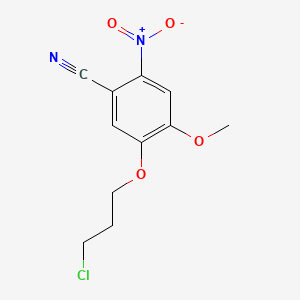
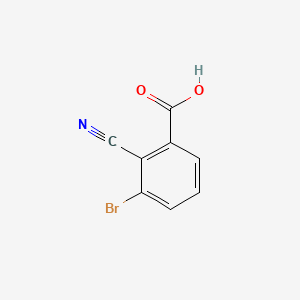
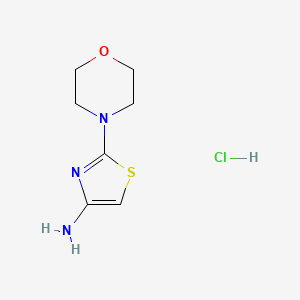
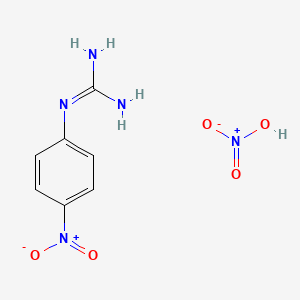
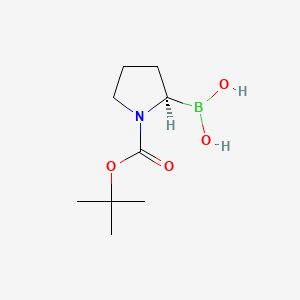
![4-(4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)butan-2-ol](/img/structure/B595854.png)
